An In-depth Technical Guide to the Physical and Chemical Properties of Propyl Chloro(nitro)acetate
An In-depth Technical Guide to the Physical and Chemical Properties of Propyl Chloro(nitro)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl chloro(nitro)acetate is a multifaceted compound of significant interest in synthetic organic chemistry and drug discovery. Its unique chemical architecture, featuring both a chloro and a nitro group on the alpha-carbon of a propyl ester, imparts a distinct reactivity profile. This guide provides a comprehensive overview of the physical and chemical properties of propyl chloro(nitro)acetate, offering insights into its synthesis, reactivity, and analytical characterization. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, namely propyl chloroacetate and propyl nitroacetate, in conjunction with established principles of physical organic chemistry to construct a predictive yet scientifically grounded profile.
Introduction: A Molecule of Predicted Potential
While not a commercially cataloged chemical, the structure of propyl chloro(nitro)acetate, systematically named propyl 2-chloro-2-nitroacetate, suggests its potential as a versatile building block. The convergence of an ester, a halogen, and a nitro group on a single carbon atom creates a highly activated electrophilic center, opening avenues for complex molecular constructions. This guide aims to provide researchers with a foundational understanding of this compound's predicted properties to enable its potential synthesis and application in novel research endeavors.
Predicted Physical Properties
The physical properties of propyl chloro(nitro)acetate are extrapolated from its constituent functional groups and comparison with related molecules.
| Property | Predicted Value / Description | Rationale |
| Molecular Formula | C5H8ClNO4 | |
| Molecular Weight | 181.57 g/mol | |
| Appearance | Colorless to pale yellow liquid | Based on similar small organic esters. |
| Boiling Point | > 164 °C | Expected to be higher than propyl chloroacetate (164 °C) due to increased molecular weight and polarity from the nitro group.[1] |
| Density | > 1.084 g/cm³ | Expected to be greater than propyl chloroacetate (1.084 g/cm³) due to the presence of the dense nitro group.[1] |
| Solubility | Slightly soluble in water; soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, esters). | The propyl chain provides some lipophilicity, while the polar ester and nitro groups allow for some interaction with polar solvents. |
| Refractive Index | > 1.419 | Likely higher than that of propyl chloroacetate (1.419) due to the polarizability of the nitro group.[1] |
Chemical Properties and Reactivity
The chemical behavior of propyl chloro(nitro)acetate is dominated by the strong electron-withdrawing effects of the chloro and nitro groups.
Electrophilicity of the Alpha-Carbon
The primary site of reactivity is the alpha-carbon, which is rendered highly electrophilic by the adjacent chlorine and nitro functionalities. This makes it an excellent substrate for nucleophilic substitution reactions.
Figure 1: Nucleophilic substitution at the alpha-carbon of propyl chloro(nitro)acetate.
Reactions at the Ester Functional Group
The ester moiety can undergo typical reactions such as hydrolysis and transesterification, although the reaction conditions may need to be carefully controlled to avoid competing reactions at the highly reactive alpha-carbon.
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Hydrolysis: Reaction with water, typically under acidic or basic conditions, will yield 2-chloro-2-nitroacetic acid and propanol.
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Transesterification: Treatment with another alcohol in the presence of a catalyst will result in the exchange of the propyl group.
Stability and Decomposition
The presence of the nitro group suggests that propyl chloro(nitro)acetate may be thermally sensitive. Nitroalkanes can decompose energetically, and the presence of the alpha-chloro group could further influence its stability. It is prudent to handle this compound with care, avoiding high temperatures, shock, and friction.
Hypothetical Synthesis
A plausible synthetic route to propyl chloro(nitro)acetate would involve the alpha-chlorination of a precursor, propyl nitroacetate.
Proposed Synthetic Pathway
Figure 2: Proposed synthesis of propyl chloro(nitro)acetate via chlorination of propyl nitroacetate.
Experimental Protocol (Hypothetical)
Caution: This is a hypothetical procedure and should be thoroughly evaluated for safety before any attempt at execution.
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Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of propyl nitroacetate (1 equivalent) in a suitable anhydrous solvent (e.g., THF, diethyl ether).
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Deprotonation: The solution is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (1.05 equivalents) is added dropwise to form the enolate.
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Chlorination: A solution of a suitable electrophilic chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (1.1 equivalents), in the same anhydrous solvent is added slowly to the enolate solution at low temperature.
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Quenching and Workup: The reaction is allowed to proceed until completion (monitored by TLC). The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired propyl chloro(nitro)acetate.
Predicted Analytical Characterization
The identity and purity of propyl chloro(nitro)acetate would be confirmed using standard spectroscopic techniques.
| Technique | Predicted Observations |
| ¹H NMR | - Triplet at ~4.2 ppm (2H, -OCH₂-) |
| - Sextet at ~1.7 ppm (2H, -CH₂CH₂CH₃) | |
| - Triplet at ~0.9 ppm (3H, -CH₃) | |
| ¹³C NMR | - Carbonyl carbon at ~165 ppm |
| - Alpha-carbon (-C(Cl)(NO₂)-) at ~90-100 ppm | |
| - Propyl carbons at ~68, 22, and 10 ppm | |
| IR Spectroscopy | - Strong C=O stretch at ~1750 cm⁻¹ |
| - Strong asymmetric N-O stretch at ~1560 cm⁻¹ | |
| - Strong symmetric N-O stretch at ~1370 cm⁻¹ | |
| - C-Cl stretch at ~700-800 cm⁻¹ | |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 181/183 (due to ³⁵Cl/³⁷Cl isotopes) |
| - Fragments corresponding to the loss of the propyl group, nitro group, and chlorine atom. |
Safety and Handling
Given the predicted properties and the nature of related compounds, propyl chloro(nitro)acetate should be handled with extreme caution.
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Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.[2][3] The related propyl chloroacetate is classified as an acute toxin and a skin and eye irritant.[2][4]
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Irritation: Expected to be a severe skin, eye, and respiratory tract irritant.[2][3]
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Instability: The presence of the nitro group suggests potential for thermal instability. Avoid exposure to heat, shock, and friction.
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Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[5]
Conclusion
Propyl chloro(nitro)acetate represents a synthetically intriguing yet challenging molecule. Its predicted high electrophilicity at the alpha-carbon makes it a potentially valuable intermediate for the introduction of a nitro-ester functionality in the synthesis of complex organic molecules. While this guide provides a foundational, predictive overview of its properties, any practical engagement with this compound must be preceded by a thorough risk assessment and small-scale, carefully controlled experimental validation. The insights provided herein are intended to serve as a starting point for researchers and drug development professionals interested in exploring the chemistry of this and related polyfunctionalized small molecules.
References
- NextSDS.
- SynHet.
- LookChem.
- Chemsrc.
- PubChem.
- Fisher Scientific.
- ChemicalBook.
- MDPI. Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane.
- The Journal of Organic Chemistry. Nitroacetonitrile and Its Synthetic Equivalents.
- ECHA - European Union.
